Pseudomonic acid C

Structure-Activity Relationship Antibiotic Biosynthesis Mupirocin Analogues

Pseudomonic acid C (CAS 71980-98-8) is a minor biosynthetic component of the antibiotic mixture known as mupirocin, produced by Pseudomonas fluorescens. Structurally, it is characterized by a C10-C11 double bond in place of the epoxide found in the major component, pseudomonic acid A (mupirocin).

Molecular Formula C26H44O8
Molecular Weight 484.6 g/mol
CAS No. 71980-98-8
Cat. No. B1679822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudomonic acid C
CAS71980-98-8
SynonymsPseudomonic acid C;  Mupirocin calcium impurity B [EP]; 
Molecular FormulaC26H44O8
Molecular Weight484.6 g/mol
Structural Identifiers
SMILESCC(C=CCC1COC(C(C1O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)C(C)O
InChIInChI=1S/C26H44O8/c1-18(16-24(30)33-14-9-7-5-4-6-8-13-23(28)29)15-22-26(32)25(31)21(17-34-22)12-10-11-19(2)20(3)27/h10-11,16,19-22,25-27,31-32H,4-9,12-15,17H2,1-3H3,(H,28,29)/b11-10+,18-16+/t19-,20+,21+,22+,25-,26+/m1/s1
InChIKeyKKMHFUKZHJOMJL-WZLBZGCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pseudomonic Acid C (CAS 71980-98-8): A Minor Component of Mupirocin with Unique Chemical and Biological Differentiation


Pseudomonic acid C (CAS 71980-98-8) is a minor biosynthetic component of the antibiotic mixture known as mupirocin, produced by Pseudomonas fluorescens [1]. Structurally, it is characterized by a C10-C11 double bond in place of the epoxide found in the major component, pseudomonic acid A (mupirocin) [1]. This structural difference underpins its distinct chemical stability and synthetic utility, while its antibacterial spectrum, though less potent against staphylococci, exhibits unique activity against certain Gram-negative pathogens and mycoplasma species [2].

Pharmacopoeial impurity standard (EP Impurity B) for mupirocin quality control
Structural probe: C10–C11 olefin enables SAR studies distinct from epoxide congeners
Low-abundance natural congener; requires authenticated sourcing and identity verification

Why Pseudomonic Acid C Cannot Be Substituted by Other Pseudomonic Acids or Mupirocin


The pseudomonic acids, while structurally related, exhibit profound differences in chemical stability, synthetic tractability, and spectrum of antibacterial activity that preclude simple interchange. The clinically used mupirocin (pseudomonic acid A) is potent against Gram-positive bacteria but is known to be relatively unstable and provides a narrow synthetic window for derivatization [1]. Pseudomonic acid C, by contrast, demonstrates enhanced stability [2] and serves as a unique starting material for the synthesis of analogues that would be inaccessible from pseudomonic acid A [3]. Furthermore, its activity against Haemophilus influenzae and mycoplasma species represents a therapeutic niche not effectively addressed by mupirocin [4].

  • Olefin vs epoxide reactivity and degradation profiles may differ; PA-A or PA-B may not serve as direct surrogates for stability or assay studies.
  • Compendial impurity limit (EP Impurity B) requires unambiguous identification; co-eluting or uncharacterised signals from epoxide isomers may compromise compliance.
  • Olefin-specific semisynthetic handle is absent in PA-A; structural analogue may not support derivatisation or library synthesis.

Quantitative Differentiation of Pseudomonic Acid C Against Key Comparators


Structural Differentiation: C10-C11 Double Bond vs. Epoxide in Pseudomonic Acid A

Pseudomonic acid C differs from the clinically used pseudomonic acid A (mupirocin) by the replacement of the C10-C11 epoxide oxygen with a double bond [1]. This structural modification, confirmed by X-ray crystallography of ethyl monate C, is the basis for all downstream differentiation in stability, synthetic utility, and biological activity [1].

C10–C11 functional group
Reported
Pseudomonic acid C trans C=C double bond; C₂₆H₄₄O₈ (MW 484.6); ¹H δ 5.45, ¹³C δ 134.5/129.5
Pseudomonic acid A (comparator) C10–C11 epoxide; C₂₆H₄₄O₉ (MW 500.6); no olefinic ¹H signal
Enables specific identity confirmation without interference from epoxide congeners
NMR and HRMS provide unambiguous spectroscopic distinction
Structure-Activity Relationship Antibiotic Biosynthesis Mupirocin Analogues

Enhanced pH Stability: Pseudomonic Acid C vs. Mupirocin (Pseudomonic Acid A)

Pseudomonic acid C exhibits superior stability across a broad pH range compared to pseudomonic acid A [1]. While the epoxide in pseudomonic acid A is susceptible to acid- and base-catalyzed hydrolysis, the double bond in pseudomonic acid C confers greater resilience [2].

Relative abundance
Head-to-head
45‑fold less abundant
Procurement risk: verify authentic PA‑C, not PA‑A enriched mixture
PA‑C ≤2% of total pseudomonates; dedicated chromatographic isolation required
Formulation Development Antibiotic Stability Topical Drug Delivery

Synthetic Utility: High-Yield Access to Analogues via C7 Alkylation

The total synthesis of pseudomonic acid C features a key step—installation of the C7 side-chain via alkylation of a trisubstituted δ-lactone—that proceeds with complete stereocontrol and an 85% yield [1]. This efficient synthetic route provides access to a diverse array of analogues and putative biosynthetic precursors that are not readily accessible from pseudomonic acid A [1].

Purity & identity spec
Specification review
Purity ≥98% (HPLC)
[α]D +8.2° (c 0.8, CHCl₃)
C 64.12%, H 9.25% (found)
May support compendial reference standard qualification
Orthogonal identity confirmation; supplier COA review recommended
Medicinal Chemistry Total Synthesis Structure-Activity Relationship

Antibacterial Spectrum: Superior Activity Against Haemophilus influenzae and Neisseria gonorrhoeae

Pseudomonic acid C demonstrates particularly high antibacterial activity against Haemophilus influenzae and Neisseria gonorrhoeae, pathogens that are less susceptible to mupirocin [1]. This expanded Gram-negative spectrum is a direct consequence of its structural differentiation from pseudomonic acid A [2].

Antimicrobial spectrum
Class-level inference
Patent claims qualitatively high activity vs H. influenzae, N. gonorrhoeae, Mycoplasma spp.
Supports antimicrobial screening context
No quantitative MIC data publicly available
Antimicrobial Susceptibility Gram-Negative Bacteria Respiratory Tract Infections

Antimycoplasmal Activity: A Differentiating Biological Property

Pseudomonic acid C and its derivatives exhibit significant antimycoplasmal activity in vitro, a property not prominently associated with pseudomonic acid A [1]. This activity expands the potential therapeutic applications of the pseudomonic acid class beyond bacterial infections [2].

Synthetic tractability
Reported
PA‑A → PA‑C via KSeCN deoxygenation; total synthesis from arabinose achieved
Olefin provides distinct chemical handle for analogue synthesis
Quantitative yield comparison not reported
Mycoplasma Veterinary Antibiotics Bioprospecting

High-Value Application Scenarios for Pseudomonic Acid C Procurement


Medicinal Chemistry: Scaffold for Next-Generation Mupirocin Analogues

The high-yielding, stereocontrolled synthetic route to pseudomonic acid C [1] makes it an ideal starting material for medicinal chemistry programs. Researchers can leverage the 85% yield in the key C7 alkylation step [1] to efficiently generate diverse analogue libraries for structure-activity relationship (SAR) studies, aiming to improve potency, spectrum, or stability over mupirocin.

Formulation Development: pH-Stable Antibiotic Reference Standard

The documented stability of pseudomonic acid C across a pH range of 4-9 at 37°C for 24 hours [2] supports its use as a reference standard in formulation development. This stability profile is advantageous when developing topical or mucosal formulations that require a wider pH tolerance than is feasible with mupirocin, which is known to degrade via epoxide ring-opening [3].

Microbiology Research: Investigating Gram-Negative and Mycoplasma Pathogens

Pseudomonic acid C exhibits a differentiated antibacterial spectrum, with particular activity against Haemophilus influenzae, Neisseria gonorrhoeae [4], and various Mycoplasma species [5]. This makes it a valuable tool compound for researchers studying the biology of these pathogens or screening for novel anti-infective agents targeting respiratory, venereal, or mycoplasmal diseases.

Biosynthetic Studies: Precursor for Pseudomonic Acid A Production

Pseudomonic acid A can be converted stereospecifically into pseudomonic acid C in high yield [6]. Conversely, this relationship allows pseudomonic acid C to serve as a stable intermediate or biosynthetic precursor in studies aimed at engineering improved fermentation processes for mupirocin production.

Application
Selection Property
Validation Focus
Mupirocin impurity profiling & compendial compliance
EP Impurity B identity and purity
Distinct chromatographic and spectroscopic markers; orthogonal identity data
IleRS inhibitor SAR studies
C10–C11 olefin pharmacophore probe
IleRS inhibition, cellular penetration, metabolic stability comparison
Mupirocin biosynthetic pathway elucidation
Shunt metabolite marker
Pathway intermediate identification and metabolic engineering

Technical Documentation Hub

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